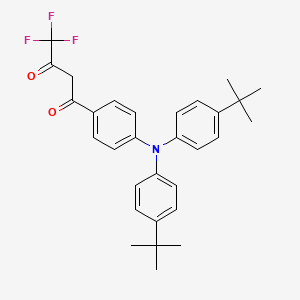
2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” is a chemical entity with specific properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of “2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” involves specific synthetic routes. These routes typically include the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure. The exact synthetic pathway can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure efficiency and cost-effectiveness. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
“2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
The reactions involving “this compound” commonly use reagents such as:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Catalysts: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products can vary widely, showcasing the versatility of “this compound” in different chemical processes.
Applications De Recherche Scientifique
“2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Industry: Utilized in industrial processes for the production of various chemical products.
Mécanisme D'action
The mechanism by which “2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one” exerts its effects involves specific molecular targets and pathways. These targets can include enzymes, receptors, or other proteins that interact with the compound, leading to a cascade of biochemical events. The exact pathways can vary depending on the context of its use.
Propriétés
IUPAC Name |
2-chloro-5-cyclobutyloxy-7-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-8-5-9-11(12(17)16-13(14)15-9)10(6-8)19-7-3-2-4-7/h5-7H,2-4H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPXEAYTJZRXAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3CCC3)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC3CCC3)C(=O)N=C(N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8132124.png)



![7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132168.png)
![(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid;hydrate](/img/structure/B8132189.png)


![6-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8132205.png)

